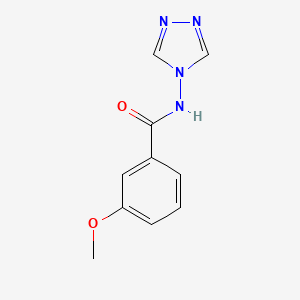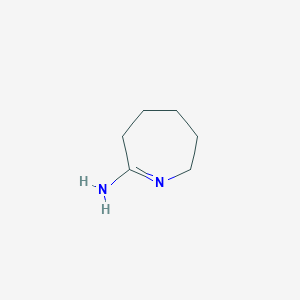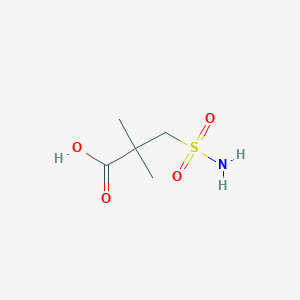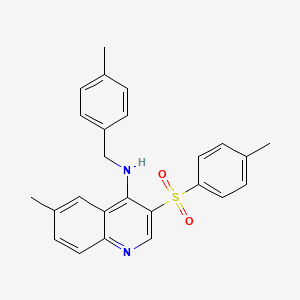
1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2287280-08-2 . It has a molecular weight of 205.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N.ClH/c1-3-10-4-6-11(7-5-10)8-9(2)12;/h9-11H,3-8,12H2,1-2H3;1H . This indicates that the compound consists of a cyclohexyl group substituted with an ethyl group, attached to a propylamine group. The compound also includes a hydrochloride group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.77 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.Scientific Research Applications
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) studied amide formation mechanisms in aqueous media, focusing on reactions between carboxylic acids and amines, which could be related to the broader class of compounds including "1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride" for bioconjugation purposes (Nakajima & Ikada, 1995).
Drug Delivery Systems
Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine for creating pH- and thermo-responsive chitosan hydrogels, indicating the potential for similar amines to be utilized in drug delivery systems (Karimi et al., 2018).
Synthesis of Silicon and Carbon Functional Groups
Fischer, Burschka, and Tacke (2014) described the synthesis of 4-silacyclohexan-1-ones and (4-silacyclohexan-1-yl)amines containing silicon protecting groups, demonstrating the utility of specific amines in creating versatile building blocks for synthesis (Fischer, Burschka, & Tacke, 2014).
Amine Hydrochloride Characterization
Kuś, Kusz, Książek, Pieprzyca, and Rojkiewicz (2016) performed a comprehensive chemical characterization of two cathinone derivatives, including their hydrochloride forms, showcasing the importance of structural analysis in understanding compound properties (Kuś et al., 2016).
Microencapsulation Applications
Yang, Ren, and Xie (2011) investigated the covalent coupling of 1-octyl amine to sodium alginate for creating microcapsules, highlighting the potential for similar amines in encapsulating active ingredients for targeted delivery (Yang, Ren, & Xie, 2011).
Safety and Hazards
properties
IUPAC Name |
1-(4-ethylcyclohexyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-3-10-4-6-11(7-5-10)8-9(2)12;/h9-11H,3-8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDORZKFQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)



